1-benzyl-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
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Overview
Description
1-BENZYL-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1-dialkylaminoalkylbenzimidazoles with 2-bromo-1-(4-trifluoromethyl)phenylethanone or 1-bromo-3,3,3-trifluoroacetone . The reaction is carried out in the presence of a suitable solvent, such as acetone, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position.
Scientific Research Applications
1-BENZYL-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an analgesic, antiplatelet, and antithrombotic agent.
Biological Research: The compound’s ability to inhibit glycogen phosphorylase and dipeptidyl peptidase-4 makes it a candidate for studying metabolic disorders.
Industrial Applications: Its chemical stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets. For instance, its κ-opioid agonistic activity is mediated through binding to κ-opioid receptors, leading to analgesic effects . The compound’s inhibition of glycogen phosphorylase and dipeptidyl peptidase-4 involves interference with the enzymatic activity of these proteins, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Trifluoromethylphenyl)- and 2-Trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles
- 2-Trifluoromethyl-3-arylimidazobenzimidazoles
- 3-Acylimidazobenzimidazoles containing fluoro and trifluoromethyl substituents
Uniqueness
1-BENZYL-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is unique due to its specific structural features, including the presence of the trifluoromethyl group and the dioxino ring system. These features contribute to its enhanced chemical stability and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C17H13F3N2O2 |
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Molecular Weight |
334.29 g/mol |
IUPAC Name |
3-benzyl-2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)16-21-12-8-14-15(24-7-6-23-14)9-13(12)22(16)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |
InChI Key |
JYHSXRYGWZFZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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